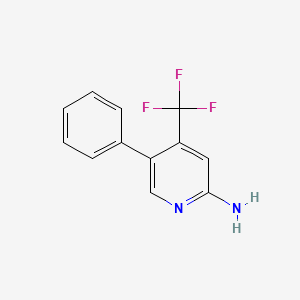![molecular formula C14H16N2O4 B14021596 Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate](/img/structure/B14021596.png)
Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (6-oxo-5-oxa-7-azaspiro[34]octan-2-YL)carbamate is a spirocyclic compound that has garnered interest in the fields of organic chemistry and medicinal chemistry This compound features a unique spirocyclic structure, which is known to impart distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate typically involves the annulation of cyclopentane or four-membered rings. One common approach is the annulation of the cyclopentane ring, which employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzyl derivatives. These products can be further analyzed and characterized using techniques like NMR spectroscopy and mass spectrometry .
Scientific Research Applications
Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, potentially inhibiting or modulating their activity. The presence of the carbamate group further enhances its ability to form stable complexes with biological molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one: This compound features a similar spirocyclic structure but with different substituents, leading to distinct chemical properties.
Oxa-spirocycles: A class of compounds that includes various spirocyclic molecules with oxygen atoms incorporated into the ring system.
Uniqueness
Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate stands out due to its unique combination of a spirocyclic structure with both oxygen and nitrogen atoms. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
benzyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate |
InChI |
InChI=1S/C14H16N2O4/c17-12-15-9-14(20-12)6-11(7-14)16-13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17)(H,16,18) |
InChI Key |
GNJBJEBNNGYTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC(=O)O2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


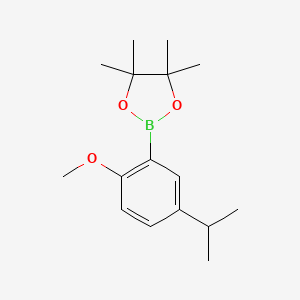

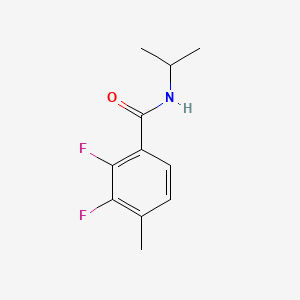
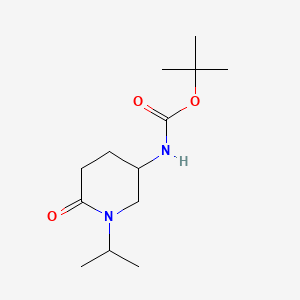

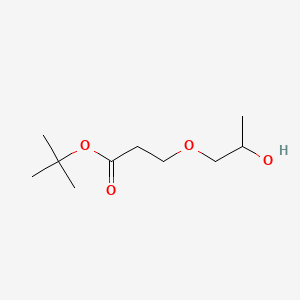
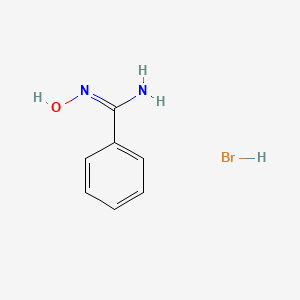
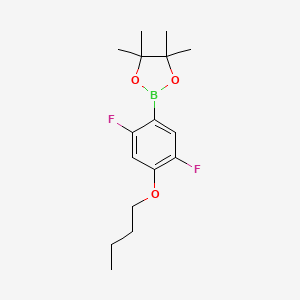
![Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14021565.png)
![4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14021570.png)
![1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14021571.png)
